
3-Bromo-4-chloronitrobenzene
Overview
Description
3-Bromo-4-chloronitrobenzene (CAS: 16588-26-4) is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It exists as a yellow crystalline powder with a melting point of 58°C and a boiling point of 287.2°C at 760 mmHg . The compound’s density is 1.8 g/cm³, and its flash point is 127.5°C, indicating moderate thermal stability .
Structurally, the molecule features a nitro group (-NO₂) at the para position relative to a bromine atom and a chlorine atom in a meta configuration (positions 3 and 4 on the benzene ring, respectively) . This substitution pattern significantly influences its reactivity, as the nitro group is a strong electron-withdrawing substituent, directing further electrophilic substitutions to specific positions .
This compound is widely used as an intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group . It is commercially available with a purity of ≥97% (GC) and is classified as highly water-endangering (WGK 3) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloronitrobenzene typically involves the nitration of bromochlorobenzene. The process can be summarized as follows:
Bromination: Bromine is introduced to chlorobenzene in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromochlorobenzene.
Nitration: The bromochlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the para position relative to the bromine atom
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Bromination: Using bromine and a catalyst to achieve selective bromination.
Efficient Nitration: Employing a nitrating mixture under controlled temperature and pressure conditions to maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The bromine and chlorine atoms can be substituted by other electrophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Major Products
Aminobenzene Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
3-Bromo-4-chloronitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.
Material Science: As a precursor in the synthesis of polymers and advanced materials.
Agricultural Chemistry: In the formulation of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloronitrobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity and applications are determined by its substituents. Below is a comparison with structurally related aromatic compounds:
Compound | CAS | Molecular Formula | Functional Groups | Substitution Pattern |
---|---|---|---|---|
3-Bromo-4-chloronitrobenzene | 16588-26-4 | C₆H₃BrClNO₂ | Nitro, Bromo, Chloro | 3-Bromo, 4-chloro, 1-nitro |
3-Bromochlorobenzene | 108-37-2 | C₆H₄BrCl | Bromo, Chloro | 1-Bromo, 3-chloro |
3-Bromo-4-chloroaniline | 17146-09-7 | C₆H₅BrClN | Amine, Bromo, Chloro | 3-Bromo, 4-chloro, 1-amine |
3-Bromo-4-chlorobenzoic acid | 148729-35-5 | C₇H₄BrClO₂ | Carboxylic acid, Bromo, Chloro | 3-Bromo, 4-chloro, 1-carboxylic acid |
Key Observations :
- The nitro group in this compound enhances its electrophilic substitution resistance compared to compounds with electron-donating groups (e.g., -NH₂ in 3-bromo-4-chloroaniline) .
- Bromine is more reactive than chlorine in cross-coupling reactions, making this compound preferable to dichloro analogs .
Physicochemical Properties
Property | This compound | 3-Bromochlorobenzene | 3-Bromo-4-chloroaniline | 5-Bromoisophthalic Acid |
---|---|---|---|---|
Molecular Weight (g/mol) | 236.45 | 191.45 | 206.47 | 245.03 |
Melting Point (°C) | 58 | Not reported | Not reported | Not reported |
Boiling Point (°C) | 287.2 | Not reported | Not reported | Not reported |
Solubility | Soluble in DMSO, organic solvents | Likely organic solvents | Polar aprotic solvents | Aqueous bases (due to -COOH) |
Notes:
- The nitro group reduces solubility in polar solvents compared to carboxylic acid derivatives (e.g., 5-bromoisophthalic acid) .
- 3-Bromo-4-chloroaniline ’s amine group increases its reactivity in diazotization reactions, unlike the nitro analog .
Reaction Conditions
- Bromination: this compound is synthesized from 4-chloronitrobenzene using Br₂ in concentrated HNO₃ at 20°C, whereas 3-bromochlorobenzene requires harsher conditions due to the absence of directing groups .
- Cross-Coupling : Bromine in this compound reacts preferentially over chlorine in Pd-catalyzed couplings .
Biological Activity
3-Bromo-4-chloronitrobenzene, with the chemical formula CHBrClNO, is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound is characterized by its bromine and chlorine substituents on the benzene ring along with a nitro group. The molecular weight of this compound is approximately 236.45 g/mol, and it is classified under the category of nitrobenzenes, which are known for their diverse reactivity and biological implications.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various halogenated nitrobenzenes showed that this compound had significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
S. aureus | 16 | |
P. aeruginosa | 64 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Mutagenicity Studies
Mutagenicity assessments were performed using the Ames test, which evaluates the potential of compounds to induce mutations in bacterial DNA. In studies involving this compound, results showed negative mutagenic activity in both Salmonella typhimurium and Escherichia coli strains, indicating that this compound may not pose significant genetic risks under certain conditions .
Toxicological Assessments
Toxicological evaluations reveal that exposure to this compound can lead to various health effects. Long-term exposure studies have indicated potential risks associated with skin contact and inhalation, particularly in occupational settings where such compounds are handled. A study among workers in a chemical factory showed elevated urinary excretion of diazo metabolites, suggesting systemic absorption and potential toxicity .
Occupational Exposure
A notable case study involved a cohort of workers engaged in the production of dyes containing chloronitrobenzenes, including this compound. Monitoring revealed average exposure levels significantly above recommended limits, leading to increased health surveillance and implementation of protective measures in the workplace .
Environmental Impact
Environmental assessments have shown that halogenated nitrobenzenes can persist in aquatic environments, raising concerns about their ecological impact. Studies measuring the concentration of these compounds in water bodies have highlighted the need for regulatory measures to mitigate their release into ecosystems .
Properties
IUPAC Name |
2-bromo-1-chloro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVUAQWGSZCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370788 | |
Record name | 3-Bromo-4-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-26-4 | |
Record name | 2-Bromo-1-chloro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-chloro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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